N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a tert-butylcarbamoyl group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-15(17-8-6-5-7-9-17)23-19(27)18(26)22-14-16-10-12-25(13-11-16)20(28)24-21(2,3)4/h5-9,15-16H,10-14H2,1-4H3,(H,22,26)(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNRXBRLLFKVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of tert-butylcarbamoyl piperidine: This step involves the reaction of piperidine with tert-butyl isocyanate under controlled conditions to form the tert-butylcarbamoyl derivative.
Alkylation: The tert-butylcarbamoyl piperidine is then alkylated using a suitable alkylating agent to introduce the methyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated product with oxalyl chloride and 1-phenylethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)urea
- N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)carbamate
Uniqueness
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
